molecular formula C8H4BrIN2 B1339527 6-Bromo-2-iodoquinazoline CAS No. 882670-93-1

6-Bromo-2-iodoquinazoline

Katalognummer B1339527
CAS-Nummer: 882670-93-1
Molekulargewicht: 334.94 g/mol
InChI-Schlüssel: LCJJMJFHBCJRDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-iodoquinazoline is a halogenated quinazoline derivative that has not been explicitly detailed in the provided papers. However, the papers do discuss various bromo- and iodo-quinazoline analogs, which are of interest due to their potential biological activities and applications in medicinal chemistry. For instance, quinazoline derivatives have been studied for their tyrosine kinase inhibitory properties, which are relevant in the context of cancer research . Additionally, the synthesis and structural analysis of

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of 6-bromo-2-iodoquinazoline derivatives has been a subject of interest due to their role as intermediates in creating compounds with significant biological activities. For instance, the preparation of 6-bromoquinolines has been achieved through one-pot three-component methods, showcasing the versatility of these compounds in synthetic chemistry (Wu et al., 2010). Furthermore, the synthesis of 6-bromoquinazolinone derivatives has been linked to pharmacological activities such as anti-inflammatory, analgesic, and antibacterial effects, highlighting the medicinal potential of these compounds (Rajveer et al., 2010).

Photophysical Properties

Research into the photophysical properties of polycarbo-substituted quinazolines derived from 6-bromo-2-iodoquinazoline showcases the compound's utility in studying intramolecular charge transfer properties. Such studies are crucial for understanding the electronic absorption and emission characteristics of quinazoline derivatives in various solvents, which can be applied in material science and photodynamic therapy (Mphahlele et al., 2015).

Antimicrobial and Anticancer Applications

Quinazoline derivatives synthesized from 6-bromo-2-iodoquinazoline have been evaluated for their antimicrobial and anticancer activities. For instance, novel quinazolin-4(3H)-one derivatives have shown distinct antiviral activity against Herpes simplex and vaccinia viruses, demonstrating the potential of these compounds in antiviral therapy (Selvam et al., 2010). Similarly, the evaluation of polycarbo-substituted 4-(arylamino)quinazolines for cytotoxicity against various cancer cell lines has provided insights into the therapeutic potential of these compounds in oncology (Paumo et al., 2016).

Eigenschaften

IUPAC Name

6-bromo-2-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJJMJFHBCJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582074
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-iodoquinazoline

CAS RN

882670-93-1
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-iodoquinazoline
Reactant of Route 2
6-Bromo-2-iodoquinazoline
Reactant of Route 3
6-Bromo-2-iodoquinazoline
Reactant of Route 4
6-Bromo-2-iodoquinazoline
Reactant of Route 5
6-Bromo-2-iodoquinazoline
Reactant of Route 6
6-Bromo-2-iodoquinazoline

Citations

For This Compound
6
Citations
DS Babu, D Srinivasulu, VS Kotakadi - Chemistry of Heterocyclic …, 2015 - Springer
… carbonate in the presence of dimethylacetamide followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to afford 6-bromo-2-iodoquinazoline. The …
Number of citations: 11 link.springer.com
EF DiMauro, J Newcomb, JJ Nunes… - Journal of medicinal …, 2006 - ACS Publications
… A Sandmeyer reaction 8 was used to prepare 6-bromo-2-iodoquinazoline (7) from 3a. An S N Ar reaction of iodide 7 with anilines was accomplished under thermal, acidic conditions to …
Number of citations: 78 pubs.acs.org
JL Brigham - 2013 - digital.lib.washington.edu
The intracellular environment is complex, with thousands of different proteins alongside many other types of molecules. Such complexity makes the study of individual proteins very …
Number of citations: 0 digital.lib.washington.edu
T dos Santos, GP Bueno, TR Arroio, GC Clososki - soc.chim.it
… cyclization between 5-bromo-2-fluorobenzaldehyde 129 and guanidine carbonate in dimethylacetamide (DMA) followed by a Sandmeyer reaction, to obtain 6-bromo-2-iodoquinazoline …
Number of citations: 0 www.soc.chim.it
SB Hari - 2013 - digital.lib.washington.edu
… [B]6-Bromo-N-cyclopropylquinazolin-2-amine: In a resealable Pyrex tube, 6-Bromo-2iodoquinazoline (made as described (40)) (50.0 mg, 0.15 mmol) and cyclopropylamine (55 µL, 0.75 …
Number of citations: 2 digital.lib.washington.edu
BGK Perera - 2012 - search.proquest.com
Protein kinases constitute one of the largest protein families in humans. These enzymes catalyze phosphorylation of serine, threonine or tyrosine residues in their protein substrates. As …
Number of citations: 2 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.